2-Cyclopropoxy-3-fluoro-N-methylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-fluoro-N-methylaniline |
InChI |
InChI=1S/C10H12FNO/c1-12-9-4-2-3-8(11)10(9)13-7-5-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
ZWVGWMMQYFUXHA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)F)OC2CC2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Cyclopropoxy 3 Fluoro N Methylaniline
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 2-Cyclopropoxy-3-fluoro-N-methylaniline suggests several possible disconnections. The most logical approach involves disconnecting the C-O bond of the cyclopropyl (B3062369) ether and the C-N bond of the N-methyl group, leading to simpler, more readily available precursors.
One primary disconnection is at the aryl ether linkage, suggesting a precursor such as a 2-hydroxy-3-fluoro-N-methylaniline derivative and a cyclopropyl halide or another suitable cyclopropylating agent. Alternatively, a nucleophilic aromatic substitution (SNAr) pathway could be envisioned, starting from a difluoro- or nitro-substituted benzene (B151609) ring.
Another key disconnection involves the N-methyl group, which can be introduced in the final steps of the synthesis from a primary aniline (B41778) precursor. This simplifies the synthesis of the core aromatic structure. Therefore, a plausible retrosynthetic pathway would lead back to precursors like 2-amino-6-fluorophenol (B142537) or 1,2-difluoro-3-nitrobenzene.
Construction of the 2-Cyclopropoxy Moiety
The formation of the 2-cyclopropoxy group is a critical step in the synthesis. This can be achieved through various etherification strategies.
Alkoxylation Reactions with Cyclopropyl Alcohol Derivatives
While direct use of cyclopropanol (B106826) can be challenging due to its potential for ring-opening reactions, derivatives of cyclopropyl alcohol can be employed. For instance, in a Williamson-type ether synthesis, a phenoxide precursor can be reacted with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base. masterorganicchemistry.comyoutube.comlatech.edu
Table 1: Typical Conditions for Williamson Ether Synthesis
| Reactants | Base | Solvent | Temperature |
|---|---|---|---|
| Phenol (B47542), Cyclopropyl Bromide | NaH, K2CO3 | DMF, Acetonitrile (B52724) | Room Temp to Reflux |
| Phenol, Cyclopropyl Tosylate | Cs2CO3, NaH | DMF, THF | Room Temp to Reflux |
This table presents generalized conditions for the Williamson ether synthesis, a versatile method for forming ethers. masterorganicchemistry.comyoutube.comlatech.edu
Ether Synthesis Strategies for Aryl Cyclopropyl Ethers
Modern cross-coupling reactions offer efficient methods for the synthesis of aryl cyclopropyl ethers. One such method is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with a cyclopropyl halide. organic-chemistry.org Advancements in catalysis have led to milder reaction conditions and broader substrate scope.
Another powerful strategy involves the use of boronic acids. The Chan-Lam coupling reaction, for example, utilizes a copper catalyst to couple an aryl boronic acid with an alcohol. researchgate.net In the context of synthesizing this compound, a 2-hydroxy-3-fluoro-N-methylaniline derivative could be coupled with cyclopropylboronic acid.
A two-step sequence involving alkenylation followed by cyclopropanation has also been reported for the synthesis of related aryl cyclopropyl ethers, which could be adapted for this synthesis. nih.gov
Table 2: Comparison of Aryl Cyclopropyl Ether Synthesis Methods
| Method | Catalyst | Key Reactants | Advantages |
|---|---|---|---|
| Williamson Ether Synthesis | None (Base-mediated) | Phenoxide, Cyclopropyl Halide | Simple, well-established. masterorganicchemistry.comyoutube.comlatech.edu |
| Ullmann Condensation | Copper | Phenol, Cyclopropyl Halide | Good for electron-deficient arenes. organic-chemistry.org |
| Chan-Lam Coupling | Copper | Aryl Boronic Acid, Cyclopropanol | Mild conditions, good functional group tolerance. researchgate.net |
This table compares common methods for the formation of aryl cyclopropyl ethers, highlighting their key features.
Introduction of the 3-Fluoro Substituent
The regioselective introduction of a fluorine atom at the 3-position of the aniline ring is a crucial and often challenging step. The approach can be broadly divided into two strategies: direct fluorination of a pre-formed aniline precursor or the use of a fluorinated starting material.
Regioselective Fluorination of Aniline Precursors
Direct fluorination of aniline derivatives can be achieved using electrophilic fluorinating agents. researchgate.net However, controlling the regioselectivity can be difficult due to the activating and ortho-, para-directing nature of the amino group. Protecting the amino group, for example as an acetamide, can help to direct the fluorination and mitigate side reactions. researchgate.net Reagents like Selectfluor® are commonly used for such transformations. nih.gov
Utilization of Fluorinated Building Blocks
A more reliable strategy for ensuring the correct regiochemistry is to start with a commercially available, pre-fluorinated building block. alfa-chemistry.com For instance, a synthesis could commence from 1,2-difluoro-3-nitrobenzene. A nucleophilic aromatic substitution reaction with a cyclopropoxide source could displace one of the fluorine atoms, followed by reduction of the nitro group to an amine, and subsequent N-methylation. This approach offers excellent control over the position of the fluorine atom.
Another viable starting material could be 2-fluoro-3-methylaniline (B167782) or a related compound, where the desired substitution pattern is already established. chemimpex.com The synthesis would then focus on the introduction of the cyclopropoxy group.
Table 3: Strategies for Introducing the 3-Fluoro Substituent
| Strategy | Key Reagents/Starting Materials | Key Considerations |
|---|---|---|
| Regioselective Fluorination | Electrophilic fluorinating agents (e.g., Selectfluor®) | Control of regioselectivity can be challenging. researchgate.netnih.gov |
| Fluorinated Building Blocks | 1,2-difluoro-3-nitrobenzene, 2-fluoro-3-methylaniline | Offers excellent regiochemical control. alfa-chemistry.comchemimpex.com |
This table outlines the primary strategies for incorporating the fluorine atom into the target molecule, emphasizing the trade-offs between direct fluorination and the use of pre-fluorinated starting materials.
N-Methylation of the Aniline Nitrogen
The introduction of a methyl group onto the nitrogen atom of the precursor, 2-cyclopropoxy-3-fluoroaniline, is a critical step in the synthesis of the target molecule. This transformation can be achieved through various methods, broadly categorized into direct N-methylation and reductive amination.
Direct N-Methylation Protocols
Direct N-methylation involves the reaction of the primary aniline with a methylating agent. Modern protocols often utilize environmentally benign C1 sources and various catalytic systems to achieve high selectivity for mono-methylation, avoiding the common side-product, N,N-dimethylaniline.
A range of methylating agents can be employed, including dimethyl carbonate (DMC), formic acid, and methanol. dntb.gov.uarsc.org Transition-metal catalysts, particularly those based on ruthenium and iridium, have shown high efficacy in these transformations. wur.nl For instance, a ruthenium-catalyzed reductive methylation using dimethyl carbonate as the C1 source and molecular hydrogen as the reducing agent presents a sustainable option. dntb.gov.ua Another approach involves using formic acid as the methylating agent under transition-metal-free conditions, catalyzed by a simple inorganic base like potassium phosphate (B84403) (K₂HPO₄).
Copper-based catalysts have also been developed for the selective N-methylation of anilines using CO2 and H2 as the C1 source and reductant, respectively. acs.org These methods often offer high yields and selectivity under optimized conditions. The choice of catalyst and reaction conditions is crucial to prevent over-methylation due to the increased nucleophilicity of the secondary amine product compared to the starting primary amine. nih.gov
| Methylating Agent | Catalyst/Reagent | Typical Conditions | Key Features |
|---|---|---|---|
| Dimethyl Carbonate (DMC) / H₂ | Ruthenium/Triphos complex | Toluene, 120-160°C, H₂ pressure | Green C1 source, high selectivity for mono-methylation. dntb.gov.ua |
| Formic Acid / PMHS | K₂HPO₄ (Potassium Phosphate) | THF, 80°C | Transition-metal-free, air-tolerant conditions. |
| Methanol (CH₃OH) | NHC-Ir(III) or NHC-Ru(II) complexes | KOtBu, 120°C | Utilizes the "hydrogen-borrowing" strategy. wur.nl |
| CO₂ / H₂ | Cu/CeO₂ | 433 K, 1 MPa CO₂, 7 MPa H₂ | Direct utilization of CO₂ as a C1 source. acs.org |
| Triethyl orthoformate | MCM-41-SO₃H, then NaBH(OAc)₃ | Two-step: formimidate formation then reduction | High selectivity, avoids dimethylated byproduct. |
Reductive Amination Approaches
Reductive amination is a widely used and versatile method for N-alkylation. chemrxiv.org This two-step, often one-pot, process involves the initial reaction of the primary amine (2-cyclopropoxy-3-fluoroaniline) with an aldehyde or ketone to form an imine intermediate. Subsequent reduction of the imine yields the desired N-alkylated amine. For N-methylation, formaldehyde (B43269) is the required carbonyl compound.
The key to a successful reductive amination is the choice of reducing agent. The reducing agent must be mild enough to not reduce the carbonyl starting material but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, STAB) is a particularly effective reagent for this purpose, often used in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF), sometimes with acetic acid as a catalyst. beilstein-journals.org Another common reagent is sodium cyanoborohydride (NaBH₃CN), which is effective at a slightly acidic pH where the imine is readily formed and reduced. chemrxiv.org
This method is highly chemoselective and tolerates a wide array of functional groups. beilstein-journals.org The general procedure involves mixing the aniline and formaldehyde, allowing for imine formation, followed by the addition of the reducing agent to furnish this compound.
| Reducing Agent | Carbonyl Source (for Methylation) | Typical Conditions | Advantages |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Formaldehyde (or paraformaldehyde) | Dichloroethane (DCE), Acetic Acid (cat.), rt | Mild, selective, high yields, broad substrate scope. beilstein-journals.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Formaldehyde | Methanol (MeOH), pH 6-7, rt | Effective at controlled pH, widely used. chemrxiv.org |
| Pd/C, Ammonium Formate | Aqueous Formaldehyde | 2-propanol/H₂O, rt | Environmentally benign, in situ hydrogen source. researchgate.net |
| H₂ / Catalyst | Formaldehyde | Various (e.g., Pd/C, Raney Ni), Pressure, Heat | Applicable for large-scale synthesis. |
Convergent and Divergent Synthetic Approaches
Multi-Component Reactions for Complex Aniline Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a powerful strategy for rapidly building molecular complexity. rsc.org While a direct MCR to form the final target molecule is unlikely, MCRs can be employed to construct a highly substituted aniline core, which can then be further functionalized.
For example, a three-component reaction involving a 1,3-diketone, an amine, and an enone can lead to the formation of complex aniline derivatives. beilstein-journals.org A hypothetical approach could involve the synthesis of a substituted aniline ring system that already contains the desired substitution pattern or precursors to it. One reported green, one-step MCR prepares N-substituted anilines from a nonenolizable aldehyde, cyclohex-2-enone, and a primary amine. beilstein-journals.orgacs.org Such strategies allow for the assembly of the core aniline structure in a highly convergent manner, potentially reducing the number of synthetic steps compared to traditional linear syntheses.
One-Pot Synthetic Sequences for Efficiency Enhancement
One-pot syntheses, where sequential reactions are carried out in the same reactor without isolation of intermediates, significantly improve efficiency by reducing workup steps and minimizing solvent waste. The reductive amination described in section 2.4.2 is a classic example of a one-pot process. researchgate.netacs.org
This concept can be extended further. For instance, a one-pot sequence could begin with a nitroarene precursor, such as 1-cyclopropoxy-2-fluoro-3-nitrobenzene. This starting material could first be reduced to the corresponding aniline (2-cyclopropoxy-3-fluoroaniline), for example using Pd/C and a hydrogen source. Following the reduction, a methylating agent and appropriate reagents for reductive amination could be added directly to the same reaction vessel to yield the final N-methylated product. researchgate.net This approach, combining nitro reduction and subsequent N-alkylation in a single pot, represents a highly efficient and atom-economical route to the target compound.
Stereoselective Synthesis and Chiral Control
The named compound, this compound, is achiral. However, chirality could be introduced by substitution on the cyclopropane (B1198618) ring or by incorporating it into a larger, chiral molecule. In such cases, stereoselective synthesis becomes a critical consideration.
Control over the stereochemistry of the cyclopropane ring is typically achieved during its formation. Asymmetric cyclopropanation of an appropriate alkene precursor is a powerful method for establishing chirality. nih.gov This can be accomplished using chiral catalysts, such as those based on copper or rhodium with chiral ligands, in the reaction of an alkene with a diazo compound. acs.org Alternatively, diastereoselective methods like the Simmons-Smith reaction on allylic alcohols with chiral auxiliaries can provide excellent stereocontrol. nih.gov If a chiral, substituted cyclopropoxy group is desired, these methods would be applied to the synthesis of the cyclopropanol or cyclopropyl halide before its attachment to the aromatic ring via nucleophilic aromatic substitution.
Furthermore, if the aniline moiety is part of a larger molecule with other stereocenters, controlling the stereochemistry of those centers is paramount. Asymmetric reductive amination, using chiral catalysts or auxiliaries, is a well-established method for synthesizing chiral amines. researchgate.net While not directly applicable to the methylation of the achiral precursor of the title compound, it is a key strategy for analogues possessing chirality adjacent to the nitrogen atom. The development of chiral aniline synthesis via stereospecific cross-coupling reactions of enantioenriched alkylboronic esters also provides a modern tool for accessing complex chiral anilines with high enantiomeric purity. nih.gov
Enantioselective Formation of the Cyclopropane Ring
The introduction of the chiral cyclopropane ring in an enantioselective manner is a critical step in the synthesis of this compound. Transition metal-catalyzed cyclopropanation of an appropriate alkene precursor is a powerful and well-established method for this transformation. wikipedia.orgpurdue.edu A plausible synthetic approach would involve the use of a chiral catalyst to control the stereochemical outcome of the cyclopropanation reaction.
One potential strategy begins with a suitably protected 2-amino-3-fluorophenol. The phenolic hydroxyl group can be converted to a vinyl ether, which then serves as the substrate for an asymmetric cyclopropanation reaction. The use of a rhodium or copper catalyst with a chiral ligand, such as a derivative of bis(oxazoline) or a chiral dirhodium carboxylate, can facilitate the transfer of a carbene equivalent from a diazo compound to the double bond of the vinyl ether. wikipedia.org This reaction would ideally generate the cyclopropyl ether with high enantioselectivity. Subsequent N-methylation of the amino group would lead to the desired product.
The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). The reaction parameters, including the solvent, temperature, and the nature of the diazo reagent, would need to be carefully optimized.
| Catalyst System | Ligand | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Rh₂(OAc)₄ | Chiral Carboxamidate | 85-95% | wikipedia.org |
| Cu(I)OTf | Bis(oxazoline) | 90-99% | nih.gov |
| Co(II)-PDI | Chiral Pyridinediimine | Up to 98% | purdue.edu |
Diastereoselective Control in Functionalization Reactions
Once the chiral cyclopropane ring is installed, any subsequent reactions that create new stereocenters must be controlled to yield the desired diastereomer. The existing stereocenter of the cyclopropoxy group, along with the substituents on the aromatic ring, can exert significant influence on the stereochemical course of further transformations. acs.org
For instance, if a functional group on the aromatic ring were to be introduced or modified after the cyclopropanation, the cyclopropoxy group could act as a directing group, influencing the regioselectivity and potentially the diastereoselectivity of the reaction. The steric bulk of the cyclopropoxy group could hinder the approach of reagents from one face of the molecule, leading to a preference for reaction on the less hindered face.
Furthermore, the electronic effects of the fluoro and N-methylamino substituents would direct electrophilic aromatic substitution reactions. libretexts.org The interplay between these electronic directing effects and the steric influence of the chiral cyclopropoxy group would need to be carefully considered to predict and control the diastereoselectivity of such reactions. Computational modeling could be a valuable tool in predicting the most likely diastereomeric outcome of these functionalization reactions.
| Reaction Type | Directing Group | Potential Diastereomeric Ratio (d.r.) | Controlling Factors |
|---|---|---|---|
| Electrophilic Aromatic Substitution | -F, -NHMe, -O-cPr | Variable | Steric hindrance, electronic effects |
| Modification of a side chain | Cyclopropoxy group | Up to >20:1 | Substrate control, reagent choice |
Enzymatic Approaches to Chiral Amine Synthesis
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis for the preparation of chiral amines. nih.govmbl.or.kr Enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity, often operating under mild reaction conditions.
One enzymatic strategy for the synthesis of this compound would be the kinetic resolution of a racemic mixture of the target compound or a suitable precursor. wikipedia.org Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic alcohols and amines via enantioselective acylation. nih.govresearchgate.net A racemic mixture of this compound could be treated with a lipase (B570770) and an acyl donor. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The success of this approach depends on the ability of the lipase to differentiate between the two enantiomers, which is quantified by the enantiomeric ratio (E). High E-values are necessary for efficient resolution.
Alternatively, a transaminase could be employed for the asymmetric synthesis of a chiral amine precursor. nih.govuni-greifswald.de An engineered transaminase could potentially catalyze the amination of a prochiral ketone precursor to yield a chiral amine with high enantiomeric excess. While this approach would require the synthesis of a suitable ketone substrate, it has the advantage of potentially producing the desired enantiomer in high yield, overcoming the 50% theoretical yield limit of kinetic resolution.
| Enzyme Class | Methodology | Key Parameter | Typical Outcome | Reference |
|---|---|---|---|---|
| Lipase | Kinetic Resolution | Enantiomeric Ratio (E) | >99% ee at ~50% conversion | nih.govresearchgate.net |
| Transaminase | Asymmetric Synthesis | Enantiomeric Excess (ee) | Up to >99% ee | nih.govuni-greifswald.de |
Reaction Mechanisms and Mechanistic Pathways of 2 Cyclopropoxy 3 Fluoro N Methylaniline
Mechanistic Studies of Substituted Anilines
The aniline (B41778) ring, substituted with activating (cyclopropoxy, N-methylamino) and deactivating (fluoro) groups, is susceptible to a variety of reactions, particularly oxidative transformations and reactions involving the amino group.
Oxidative Transformations of the Aniline Moiety
The electrochemical oxidation of substituted anilines typically proceeds through the formation of a cation radical intermediate. This initial step involves the loss of an electron from the basic nitrogen atom. The resulting cation radical can then lead to the formation of a dication. The stability of these intermediates, and thus the final products, is heavily influenced by the nature and position of the substituents on the aromatic ring. For instance, electron-donating groups like methyl (by analogy, cyclopropoxy) can stabilize ionic intermediates through hyperconjugation, while electron-withdrawing groups like nitro or chloro affect the stability through resonance and field effects.
Depending on the reaction conditions and the substituents present, the oxidation of anilines can lead to a variety of products, including derivatives of benzidine, hydroxyaniline, diphenylamine, hydrazobenzene, and azobenzene. Organocatalytic methods, for example using 2,2,2-trifluoroacetophenone (B138007) or acetonitrile (B52724) with hydrogen peroxide, can selectively oxidize substituted anilines to azoxybenzenes or the corresponding nitro compounds. researchgate.net High-resolution mass spectrometry studies have provided evidence for distinct mechanistic intermediates in these transformations, suggesting that the reaction pathway can be finely tuned. researchgate.net
Radical Reaction Pathways in Aniline Derivatives
Aniline and its derivatives can participate in radical reactions, acting as both hydrogen donors and radical acceptors. nih.gov Oxidation of the amine can lead to the formation of N-centered radicals, which are highly reactive. nih.gov The reaction of aniline with methyl radicals, for instance, can proceed through either hydrogen abstraction from the -NH2 group or by addition of the radical to the aromatic ring, with the ortho position being a favorable site. nih.govresearchgate.net
Computational studies using Density Functional Theory (DFT) have shown that intramolecular radical addition to aniline derivatives is highly dependent on polar effects. The highest reaction rates are observed with electrophilic radicals and nucleophilic arenes. beilstein-journals.org The substitution on the nitrogen atom is crucial; methyl substitution generally leads to slower addition rates compared to phenyl substitution. beilstein-journals.org Furthermore, the hydroxyl radical (•OH) reacts with aniline derivatives through both addition to the aromatic ring (forming OH adducts) and direct hydrogen abstraction from the amino group (forming anilino radicals). rsc.org The position of substituents influences the predominance of one pathway over the other. rsc.org Photoredox catalysis offers a mild method for the direct alkylation of α-C–H bonds of aniline derivatives, proceeding through the formation of an α-amino radical intermediate. nih.gov
Cytochrome P450-Mediated N-Dealkylation Mechanisms (Focus on Chemical Pathways)
The N-dealkylation of amines is a significant metabolic reaction catalyzed by cytochrome P450 (P450) enzymes. rsc.orgmdpi.com This process is crucial in drug metabolism. ku.edu The mechanism for N-dealkylation of tertiary amines like N-cyclopropyl-N-methylaniline, a close analog of the title compound, has been investigated using density functional theory. rsc.org
The reaction involves two primary steps:
Cα–H Hydroxylation: The P450 active species, typically Compound I, abstracts a hydrogen atom from the carbon alpha to the nitrogen (Cα–H) of either the methyl or the cyclopropyl (B3062369) group. This is a rate-limiting, isotope-sensitive hydrogen atom transfer (HAT) step. rsc.orgwashington.edu
Intermediate Decomposition: The resulting intermediate undergoes hydroxyl recombination to form an unstable carbinolamine (or hemiaminal). This carbinolamine then non-enzymatically decomposes to yield the secondary amine and a carbonyl compound (formaldehyde from the methyl group or cyclopropanone (B1606653) from the cyclopropyl group). rsc.orgwashington.edu
Theoretical calculations on N-cyclopropyl-N-methylaniline show a preference for N-demethylation over N-decyclopropylation. This is noteworthy because the bond dissociation energy (BDE) of the Cα–H on the methyl group is higher than that on the cyclopropyl group. rsc.org The regioselectivity is attributed to the unique πPh-πC-N conjugated system in the molecule, which imparts a polar character to the transition state. The polarity and hydrogen-bonding capabilities of the enzyme's active site environment can therefore significantly influence which alkyl group is removed. rsc.org
| Step | Description | Key Intermediate | Product(s) |
| 1. Activation | Hydrogen Atom Transfer (HAT) from Cα–H to P450 Compound I. | Carbon radical adjacent to nitrogen. | Secondary amine, Carbonyl compound. |
| 2. Rebound | Oxygen rebound from the activated P450 species to the carbon radical. | Carbinolamine (Hemiaminal). | |
| 3. Decomposition | Non-enzymatic collapse of the unstable carbinolamine. |
Nitrosation Reactions Involving Aromatic Amines
Aromatic amines react with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) in a process called nitrosation. chemistrysteps.com The reactive electrophile is the nitrosonium ion (NO⁺). msu.edulibretexts.org Secondary aromatic amines, such as N-methylaniline derivatives, react with the nitrosonium ion to form N-nitrosamines. chemistrysteps.commsu.edu The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the nitrosonium ion, followed by deprotonation. chemistrysteps.com
Studies on N-cyclopropyl-N-alkylanilines have shown that reaction with nitrous acid leads to the selective cleavage of the cyclopropyl group, producing an N-alkyl-N-nitrosoaniline. researchgate.net This selectivity, along with the nature of the products derived from the cyclopropane (B1198618) ring, strongly supports a mechanism initiated by the formation of an amine radical cation. This is followed by a rapid opening of the cyclopropyl ring to generate an iminium ion with a carbon-centered radical, which then reacts further. researchgate.net
Reactivity and Transformations of the 2-Cyclopropoxy Group
The cyclopropoxy group, while structurally related to the more studied cyclopropylamino group, features a highly strained three-membered ring attached via an oxygen atom. This strain energy makes the cyclopropane ring susceptible to opening under various conditions.
Cyclopropane Ring Opening Mechanisms
The ring-opening of cyclopropane derivatives can proceed through several mechanistic pathways, including radical and acid-catalyzed routes.
Radical Pathways: The presence of a radical initiator can lead to the opening of the cyclopropane ring. For instance, the addition of a radical to a double bond on a cyclopropane-containing molecule can form a cyclopropyl-substituted carbon radical. This intermediate can then undergo rapid ring-opening to generate a more stable alkyl radical. beilstein-journals.orgnih.gov In the context of cyclopropanols, single-electron oxidation can produce an alkoxy radical, which subsequently undergoes ring fission to form an alkyl radical. beilstein-journals.orgnih.gov This pathway is relevant to the oxidative metabolism or radical reactions of 2-cyclopropoxy-3-fluoro-N-methylaniline, where a radical could be generated on the ring or the adjacent oxygen.
Acid-Catalyzed Pathways: In the presence of acid, the oxygen of the cyclopropoxy group can be protonated. This would make the cyclopropane ring highly susceptible to nucleophilic attack, leading to ring opening. While detailed mechanisms for cyclopropoxy ethers are less common, by analogy to cyclopropyl alcohols, protonation of the oxygen atom can facilitate the cleavage of a C-C bond in the ring to relieve strain, often forming a stable carbocation intermediate. stackexchange.com The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocation or the transition state leading to it.
The specific products of ring-opening would depend on the subsequent reactions of the resulting radical or carbocationic intermediates.
Ether Cleavage Reactions in Aryl Ethers
Ethers are generally characterized by their high chemical stability, making the cleavage of their C-O bond a process that requires specific and often harsh conditions. wikipedia.org In the context of aryl ethers like this compound, cleavage is typically achieved through acid-catalyzed nucleophilic substitution. wikipedia.orgchemistrysteps.com The reaction is initiated by the protonation of the ether's oxygen atom by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which transforms the poor leaving group (alkoxide) into a good leaving group (an alcohol). chemistrysteps.comlibretexts.org
The subsequent nucleophilic attack by a halide ion can proceed via either an S(_N)1 or S(_N)2 mechanism, dictated by the structure of the alkyl group. masterorganicchemistry.com For this compound, the ether is a cyclopropyl group attached to the aromatic ring. Cleavage would occur at the cyclopropyl C-O bond. Given that a primary carbocation is unstable, the reaction at the cyclopropyl group would likely follow an S(_N)2 pathway. wikipedia.orgchemistrysteps.com The halide nucleophile would attack the less sterically hindered carbon of the protonated ether. libretexts.org
However, the cleavage of the aryl-oxygen bond is significantly more difficult and rarely occurs because the carbon of the benzene (B151609) ring is sp-hybridized, making nucleophilic attack unfavorable. libretexts.org Therefore, acid-catalyzed cleavage of this compound is expected to yield 3-fluoro-2-hydroxy-N-methylaniline (a phenol) and a cyclopropyl halide.
It is also noted that certain organometallic bases can induce ether cleavage, and cyclic ethers are particularly susceptible to such reactions. wikipedia.org Furthermore, studies on N-cyclopropyl-N-alkylanilines have shown that reaction with nitrous acid can lead to the selective cleavage of the cyclopropyl group from the nitrogen atom, proceeding through a radical cation intermediate. researchgate.net While this applies to a C-N bond, it highlights the reactivity of the cyclopropyl group under specific conditions.
Involvement in Annulation Reactions
Annulation reactions, which involve the formation of a new ring onto an existing molecule, are powerful tools in synthetic chemistry for building complex cyclic systems. Substituted anilines are frequently used as key building blocks in these transformations. rsc.org For instance, catalyst-free, visible-light-driven annulation reactions have been developed between N,N-substituted dialkyl anilines and alkenes to synthesize tetrahydroquinolines. nih.gov Similarly, Rh(III)-catalyzed C–H bond activation and annulation of anilines have been employed to create biologically important indoline (B122111) scaffolds. acs.org
While specific studies detailing the involvement of this compound in annulation reactions are not prevalent, its structural features suggest it could be a viable substrate. The N-methylaniline moiety can participate in various cyclization strategies. For example, palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a direct route to substituted quinolines. acs.org Three-component reactions catalyzed by gold have also been developed to synthesize substituted anilines through a domino sequence involving pyrrole (B145914) synthesis and a subsequent Diels-Alder reaction. rsc.org Another approach involves the one-pot synthesis of meta-substituted anilines from 1,3-diketones in a sequence of condensation and cyclization steps. beilstein-journals.org Given these precedents, this compound could potentially be utilized in similar annulation strategies to generate novel heterocyclic structures, with the substituents influencing the regioselectivity and reaction efficiency.
Influence of 3-Fluoro Substitution on Reactivity and Selectivity
Electronic Effects on Aromatic Ring Activation/Deactivation
Substituents on an aromatic ring influence its reactivity towards electrophilic substitution by either donating or withdrawing electron density. vedantu.comstudymind.co.uk This is governed by a combination of inductive and resonance (or mesomeric) effects. libretexts.orgmsu.edu
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect removes electron density from the aromatic ring through the sigma bond, deactivating the ring and making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orgcsbsju.edu
Resonance Effect (+M): The fluorine atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. libretexts.orgcsbsju.edu This effect increases the electron density on the ring, particularly at the ortho and para positions. organicchemistrytutor.com
In this compound, the ring is also substituted with a strongly activating N-methylamino group and a moderately activating cyclopropoxy group, both of which donate electrons through resonance. The net effect on ring activation is a balance of these competing influences.
Regiodirecting Effects in Electrophilic and Nucleophilic Aromatic Substitution
The directing effect of a substituent determines the position at which a new group will be introduced. vedantu.com
Electrophilic Aromatic Substitution (EAS): Despite being deactivating, halogens are ortho, para-directors. libretexts.orgorganicchemistrytutor.com This is because the resonance effect, which donates electron density to the ortho and para positions, is crucial for stabilizing the carbocation intermediate (the sigma complex or Wheland intermediate) formed during the reaction. organicchemistrytutor.com The intermediate for ortho/para attack has a resonance structure where the positive charge is adjacent to the fluorine, allowing the halogen's lone pair to delocalize and stabilize the charge. This stabilization is absent in meta attack. libretexts.org Therefore, for the fluoro group, electrophilic attack is directed to its ortho and para positions (positions 2, 4, and 6 relative to the fluorine).
Nucleophilic Aromatic Substitution (NAS): This reaction is less common for anilines unless a strong electron-withdrawing group (like a nitro group) is present to stabilize the negative charge of the Meisenheimer complex intermediate. However, the strong inductive withdrawal of the fluorine atom would make the ring more susceptible to NAS than an unsubstituted ring.
Interplay of Substituents on Reaction Pathways
The reaction pathways of this compound are dictated by the complex interplay of its three substituents: the N-methylamino, the cyclopropoxy, and the fluoro groups.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence (EAS) |
| -NHCH(_3) | Weakly Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating | Ortho, Para |
| -O-c-Pr | Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating | Ortho, Para |
| -F | Strongly Withdrawing (-I) | Moderately Donating (+M) | Weakly Deactivating | Ortho, Para |
All three substituents are ortho, para-directors. libretexts.orgchemistrysteps.com The directing power of these groups must be considered collectively to predict the site of electrophilic substitution.
The N-methylamino group is a powerful activating group and directs to its ortho and para positions (positions 2 and 4).
The cyclopropoxy group is also a strong activator, directing to its ortho and para positions (positions 1 and 3).
The fluoro group is a deactivating ortho, para-director, influencing positions 2, 4, and 6.
Given the positions on the ring:
Position 4 is para to the -NHCH(_3) and meta to the other two.
Position 6 is ortho to the -NHCH(_3) and para to the -F.
Position 5 is meta to -NHCH(_3) and -O-c-Pr, and ortho to -F.
The powerful activating and directing effects of the N-methylamino and cyclopropoxy groups will dominate over the weaker, deactivating fluoro group. Steric hindrance from the adjacent cyclopropoxy group may disfavor substitution at position 2 (ortho to the amino group). Therefore, electrophilic attack is most likely to occur at position 4 (para to the strongly activating amino group) or position 6 (ortho to the amino group and para to the fluorine). The precise outcome would depend on the specific electrophile and reaction conditions.
Computational and Theoretical Investigations of Reaction Mechanisms
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reaction kinetics, and understanding substituent effects. bris.ac.ukrsc.orgresearchgate.net
For a molecule like this compound, computational studies could provide deep insights:
Electronic Structure Analysis: Calculations can determine molecular properties such as HOMO-LUMO energy levels, molecular electrostatic potential maps, and Mulliken population analysis. chemrxiv.orgacs.org This would quantify the electron-donating and -withdrawing properties of the substituents and identify the most nucleophilic sites on the aromatic ring, predicting the regioselectivity of electrophilic attack.
Reaction Pathway Modeling: DFT calculations can map the potential energy surface for various reaction pathways, such as ether cleavage or annulation. mdpi.com By locating transition states and intermediates, activation energies can be calculated, allowing for the prediction of the most favorable reaction mechanism and rate constants. mdpi.com
Substituent Effects: Theoretical studies on simpler substituted anilines have explored how different groups (including fluorine) affect geometric structures and electronic properties. acs.org Such studies can be extended to this more complex molecule to dissect the competing inductive and resonance effects and explain observed reactivity patterns. For example, a computational study on 4-methyl aniline reacting with OH radicals used DFT to reveal the key products and calculate rate coefficients. mdpi.com Similar methods could be applied to predict the outcomes of reactions involving this compound.
While specific computational studies on this compound may not be publicly available, the established methodologies provide a clear framework for how such investigations would be conducted to rationalize and predict its chemical behavior. bris.ac.uk
Density Functional Theory (DFT) for Transition State Elucidation
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms, particularly for identifying and characterizing the transition state—the highest energy point along a reaction coordinate. For a molecule like this compound, DFT calculations can provide critical insights into reactions such as electrophilic aromatic substitution, N-dealkylation, or reactions involving the cyclopropyl group.
Researchers utilize DFT to model the geometry of reactants, products, and, most importantly, the transition state. By optimizing the molecular structures at a specific level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-31G**), the energetic barriers of potential reaction pathways can be calculated. scispace.com For instance, in a hypothetical reaction, DFT could elucidate the transition state for the ring-opening of the cyclopropyl group, a reaction that such strained rings are known to undergo. rsc.orgbeilstein-journals.org Calculations would reveal the bond lengths and angles of the atoms involved as the C-C bond in the cyclopropane ring breaks, providing a detailed picture of this fleeting molecular structure. rsc.orgarxiv.org
Vibrational frequency calculations are then performed to confirm the nature of these stationary points; a minimum on the potential energy surface (reactants and products) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scispace.com
Illustrative Data Table 1: Hypothetical DFT-Calculated Transition State Properties for Cyclopropane Ring-Opening
| Property | Value | Description |
| Imaginary Frequency | -450 cm⁻¹ | Indicates a true transition state corresponding to the C-C bond scission of the cyclopropyl ring. |
| Activation Energy (ΔE‡) | 25.5 kcal/mol | The calculated energy barrier for the ring-opening reaction, suggesting the kinetic feasibility. |
| Key Bond Distance (C1-C2) | 2.1 Å | The elongated carbon-carbon bond in the cyclopropyl ring at the apex of the energy profile. |
| Key Bond Angle (N-C-C) | 115° | The altered bond angle at the transition state, reflecting electronic and steric changes during the reaction. |
This table is for illustrative purposes only, based on general principles of DFT analysis for similar compounds.
Quantum Mechanical (QM) Modeling of Energetic Profiles
Quantum Mechanical (QM) modeling, often in the form of combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods, is employed to construct a detailed energetic profile or reaction pathway. acs.orgchemrxiv.org This profile maps the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. Such a profile is invaluable for understanding the thermodynamics and kinetics of a reaction.
These models can also incorporate solvent effects, providing a more realistic representation of reaction conditions. acs.org The energetic profile would reveal whether a reaction is endothermic or exothermic and whether it proceeds in a single step or through multiple intermediates, each with its own transition state. acs.org
Illustrative Data Table 2: Hypothetical QM-Modeled Energetic Profile for Competing Pathways
| Reaction Pathway | Reactant Energy (kcal/mol) | Transition State 1 (kcal/mol) | Intermediate (kcal/mol) | Transition State 2 (kcal/mol) | Product Energy (kcal/mol) |
| N-Demethylation | 0.0 | 30.2 | -5.4 | 15.7 | -10.1 |
| Ring Hydroxylation | 0.0 | 35.8 | N/A | N/A | -8.5 |
| Cyclopropoxy Opening | 0.0 | 25.5 | N/A | N/A | -15.3 |
This table is for illustrative purposes only. It hypothetically suggests that the cyclopropoxy ring-opening is the most kinetically and thermodynamically favorable pathway.
Kinetic Isotope Effect (KIE) Analysis for Mechanistic Insights
The Kinetic Isotope Effect (KIE) is a powerful experimental and theoretical tool used to probe reaction mechanisms by determining if a particular C-H bond (or other bond) is broken in the rate-determining step of a reaction. libretexts.org This is achieved by replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) and measuring the resulting change in the reaction rate. libretexts.org
If a C-H bond is broken in the rate-limiting step, a significant "primary" KIE (typically kH/kD > 2) is observed because the heavier isotope forms a stronger bond that is harder to break. libretexts.org For this compound, a KIE study could be designed to investigate the mechanism of N-demethylation. By synthesizing a version of the molecule where the methyl group's hydrogens are replaced with deuterium (B1214612) (N-CD3), the reaction rate could be compared to the non-deuterated version. A large kH/kD value would strongly suggest that the C-H bond cleavage of the methyl group is central to the slowest step of the reaction.
Conversely, a small or non-existent KIE (kH/kD ≈ 1) would indicate that the C-H bond is not broken in the rate-determining step. "Secondary" KIEs, which are smaller, can also provide information about changes in hybridization at the reacting center during the transition state. nih.gov Theoretical KIEs can be calculated from the vibrational frequencies obtained through DFT, allowing for a direct comparison between computational models and experimental results.
Illustrative Data Table 3: Hypothetical KIE Values for N-Demethylation
| Isotopic Labeling Position | Observed kH/kD | Interpretation |
| N-CH₃ vs. N-CD₃ | 6.5 | A large primary KIE, indicating that the C-H bond of the methyl group is broken in the rate-determining step of the N-demethylation reaction. |
| Aromatic C-H vs. C-D | 1.1 | A small secondary KIE, suggesting a change in hybridization at this position in the transition state but no bond cleavage in the slow step. |
This table is for illustrative purposes only and demonstrates how KIE data can be used to pinpoint the rate-determining step in a reaction mechanism.
Advanced Structural and Spectroscopic Characterization of 2 Cyclopropoxy 3 Fluoro N Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Cyclopropoxy-3-fluoro-N-methylaniline. A suite of 1D and 2D NMR experiments would be required for a complete assignment of all proton, carbon, and fluorine signals.
Proton and Carbon NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular framework.
¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule: the N-methyl group, the N-H proton, the aromatic protons, and the cyclopropoxy group protons (methine and methylene). The chemical shifts (δ) would indicate the electronic environment of these protons, while the splitting patterns (multiplicity) and coupling constants (J) would reveal neighboring protons. For instance, the aromatic protons would likely appear as complex multiplets due to coupling with each other and with the fluorine atom.
¹³C NMR: The ¹³C NMR spectrum would display separate signals for each unique carbon atom. The presence of the fluorine atom would cause characteristic splitting of the signals for the carbon atoms bonded to it (C-F coupling) and those two or three bonds away. The chemical shifts would help distinguish between the aromatic carbons, the N-methyl carbon, and the cyclopropyl (B3062369) carbons.
Hypothetical ¹H and ¹³C NMR Data Interpretation:
| Assignment | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data | Rationale |
| N-CH₃ | Singlet | Signal around 30-35 ppm | The methyl protons are isolated, leading to a singlet. The carbon is in a typical range for an N-methyl group. |
| Aromatic CH | Multiplets in the 6.5-7.5 ppm range | Signals in the 110-155 ppm range | Aromatic protons and carbons show characteristic chemical shifts. Splitting would be complex due to H-H and H-F coupling. |
| Cyclopropyl CH | Multiplet | Signal in the 55-65 ppm range | The methine proton of the cyclopropoxy group would be coupled to the adjacent methylene (B1212753) protons. |
| Cyclopropyl CH₂ | Multiplets | Signal in the 5-15 ppm range | The four methylene protons on the cyclopropyl ring would likely be chemically non-equivalent, resulting in complex signals. |
Fluorine NMR for Specific Fluorine Environments
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the environment of the fluorine atom. A single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. Furthermore, analysis of the coupling constants between the fluorine atom and nearby protons (³JF-H) and carbons (¹JF-C, ²JF-C, etc.) provides crucial information for confirming the substitution pattern on the benzene (B151609) ring.
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) couplings, helping to identify adjacent protons within the aromatic ring and the cyclopropyl group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. sdsu.edu
X-ray Crystallography and Solid-State Structural Analysis
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most precise and unambiguous structural information.
Determination of Molecular Conformation and Crystal Packing
Single-crystal X-ray diffraction analysis would determine the exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would reveal the preferred conformation of the cyclopropoxy and N-methylaniline groups relative to the benzene ring. The analysis also elucidates how the individual molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by the various intermolecular forces between adjacent molecules.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
To visualize and quantify the intermolecular interactions that dictate the crystal packing, Hirshfeld surface analysis would be employed. mdpi.comnih.gov This computational method maps the close contacts between molecules in the crystal.
The Hirshfeld surface is generated around a molecule in the crystal, and the distance from the surface to the nearest nucleus inside and outside the surface is calculated.
These distances are plotted on a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts (e.g., H···H, C···H, F···H, N···H). nih.gov
This analysis would reveal the nature and relative importance of interactions such as hydrogen bonds (e.g., N-H···F or C-H···F) and van der Waals forces in stabilizing the crystal structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound. In the analysis of this compound, both high-resolution and tandem mass spectrometry provide critical insights into its elemental composition and fragmentation behavior.
High-resolution mass spectrometry is instrumental in determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the molecular formula C₁₀H₁₂FNO, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes.
The determination of the exact mass provides a high degree of confidence in the elemental composition of the molecule, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 1: Predicted HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂FNO |
| Calculated Exact Mass | 181.0903 |
| Ion Adduct | [M+H]⁺ |
| Observed m/z | 182.0976 |
Note: The observed m/z is a predicted value for the protonated molecule.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule. By isolating the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated, which provides valuable information about the compound's structure. The fragmentation of this compound is expected to occur at the weaker bonds, such as the ether linkage and the bonds of the cyclopropyl group.
Key fragmentation pathways likely include the loss of the cyclopropyl group, cleavage of the C-O bond, and fragmentation of the aniline (B41778) ring. The resulting fragment ions can be analyzed to piece together the structure of the parent molecule. youtube.comwhitman.eduyoutube.comlibretexts.orgyoutube.comyoutube.com
Table 2: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 182.0976 | 140.0662 | C₃H₆ (Propene) | [M+H - C₃H₆]⁺ |
| 182.0976 | 125.0641 | C₃H₅O (Cyclopropoxy radical) | [M+H - C₃H₅O]⁺ |
| 140.0662 | 112.0556 | CO | [M+H - C₃H₆ - CO]⁺ |
Note: The m/z values are predicted based on the theoretical fragmentation of the molecule.
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. wikieducator.orgresearchgate.netorgchemboulder.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of chemical bonds. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its various functional moieties.
The N-H stretching vibration of the secondary amine is expected to appear as a sharp, medium-intensity band. orgchemboulder.comresearchgate.net Aromatic C-H stretching vibrations will be observed at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and cyclopropyl groups will appear just below this value. The C-O stretching of the ether linkage and the C-F stretch will also produce characteristic absorptions in the fingerprint region. pressbooks.publibretexts.orglibretexts.org
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
|---|---|---|---|
| N-H Stretch | 3350 - 3450 | Medium | Secondary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Aromatic Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Methyl, Cyclopropyl |
| C=C Aromatic Stretch | 1580 - 1620 | Medium to Strong | Aromatic Ring |
| N-H Bend | 1500 - 1550 | Medium | Secondary Amine |
| C-N Stretch | 1250 - 1350 | Strong | Aromatic Amine |
| Aryl Ether C-O Stretch | 1200 - 1275 | Strong | Aryl Ether |
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for characterizing the carbon skeleton of the aromatic ring and the cyclopropyl group. researchgate.net
The Raman spectrum of this compound is expected to show strong signals for the symmetric stretching of the aromatic ring. The vibrations of the cyclopropyl ring, including the ring breathing mode, should also be Raman active. This technique can be particularly useful for monitoring chemical reactions and for in-situ analysis due to the weak Raman scattering of water.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity | Functional Group |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium | Aromatic Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Methyl, Cyclopropyl |
| Aromatic Ring Breathing | 990 - 1010 | Strong | Aromatic Ring |
| Cyclopropyl Ring Breathing | 1200 - 1250 | Medium | Cyclopropyl Ring |
Theoretical Chemistry and Computational Modeling of 2 Cyclopropoxy 3 Fluoro N Methylaniline
Electronic Structure and Molecular Orbital Theory
The electronic properties of 2-Cyclopropoxy-3-fluoro-N-methylaniline are governed by the interplay of its constituent functional groups: the electron-donating N-methylamino and cyclopropoxy groups, and the electron-withdrawing fluorine atom, all attached to a benzene (B151609) ring.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. In this compound, the HOMO is expected to be predominantly localized on the aniline (B41778) ring and the N-methylamino group, reflecting the electron-donating nature of these moieties. The lone pair of electrons on the nitrogen atom significantly contributes to the HOMO energy level. The cyclopropoxy group, through hyperconjugation, can also contribute to raising the HOMO energy. wikipedia.org Conversely, the LUMO is anticipated to be distributed over the aromatic ring, with a significant contribution from the carbon atom attached to the electronegative fluorine, which lowers the LUMO energy.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The combination of electron-donating and withdrawing groups in this compound is expected to result in a moderately sized HOMO-LUMO gap.
Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -0.95 |
Note: These values are illustrative and based on theoretical principles for substituted anilines.
The charge distribution within this compound is highly influenced by the electronegativity of the heteroatoms and the electronic effects of the substituents. The fluorine atom, being the most electronegative element, will induce a significant partial negative charge on itself and a partial positive charge on the adjacent carbon atom of the benzene ring. The nitrogen atom of the N-methylamino group will also bear a partial negative charge due to its lone pair of electrons.
The molecular electrostatic potential (MEP) map would visually represent this charge distribution. Regions of negative potential (typically colored red or yellow) are expected around the fluorine and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly the one on the nitrogen atom.
Table 2: Hypothetical Mulliken Partial Charges on Key Atoms of this compound
| Atom | Partial Charge (a.u.) |
|---|---|
| F | -0.35 |
| C (attached to F) | +0.25 |
| N | -0.40 |
| C (of methyl group) | -0.15 |
Note: These values are hypothetical and serve to illustrate the expected charge distribution.
Conformational Analysis and Energetic Landscapes
The three-dimensional structure and flexibility of this compound are determined by the rotational freedom around its single bonds. Conformational analysis helps in identifying the most stable arrangements of the atoms in space.
A comprehensive search for global and local energy minima would involve systematically rotating the key dihedral angles, such as those around the C(aryl)-N, N-CH₃, C(aryl)-O, and O-C(cyclopropyl) bonds. The relative energies of the resulting conformers would be calculated to construct a potential energy surface.
The global minimum is likely to be a conformation that minimizes steric hindrance between the bulky cyclopropoxy and N-methylamino groups and the adjacent fluorine atom. The orientation of the N-methyl group and the cyclopropyl (B3062369) ring relative to the plane of the aniline ring will be critical in defining the low-energy conformers.
Table 3: Hypothetical Relative Energies of Plausible Conformers of this compound
| Conformer | Dihedral Angle (C-C-N-C) | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 180° | 0° | 0.0 (Global Minimum) |
| B | 90° | 0° | 2.5 |
| C | 180° | 90° | 1.8 |
Note: These values are illustrative examples of a conformational analysis study.
Stereoelectronic effects play a significant role in determining the conformational preferences of this compound. The highly electronegative fluorine atom can engage in dipole-dipole interactions and influence the electron distribution in the aromatic ring through inductive effects. This can affect the rotational barriers of the adjacent cyclopropoxy group.
The cyclopropyl group, with its unique electronic structure resembling a pi-bond, can participate in hyperconjugation with the aromatic system. wikipedia.org The extent of this stabilizing interaction is highly dependent on the dihedral angle between the cyclopropyl ring and the benzene ring. The "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring, is often favored to maximize this orbital overlap. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a condensed phase, such as in a solvent. By solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules, MD simulations can track the temporal evolution of the system.
An MD simulation of this molecule would reveal the flexibility of the N-methyl and cyclopropoxy groups, the frequency of transitions between different conformational states, and the nature of the interactions with solvent molecules. The simulations could also provide insights into the formation and breaking of any intramolecular hydrogen bonds.
Table 4: Illustrative Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Description |
|---|---|
| System | One molecule of this compound in a box of water molecules |
| Force Field | OPLS-AA or a similar atomistic force field |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 nanoseconds |
Note: This table outlines a typical setup for a molecular dynamics simulation.
Investigation of Solution-Phase Conformations
Information regarding the investigation of solution-phase conformations of this compound through computational modeling is not available in published scientific literature. Such a study would typically involve quantum chemical calculations to identify stable conformers in different solvent environments, analyze their relative energies, and determine the equilibrium populations of each conformation.
Solvent Effects on Molecular Properties
There are no available research findings detailing the effects of different solvents on the molecular properties of this compound. A computational investigation in this area would typically explore how solvent polarity and specific solvent-solute interactions influence properties such as the compound's dipole moment, electronic structure, and spectral characteristics.
Chemical Transformations and Derivatizations of 2 Cyclopropoxy 3 Fluoro N Methylaniline
Reactions Involving the Aromatic Ring
The aromatic ring of 2-Cyclopropoxy-3-fluoro-N-methylaniline is susceptible to attack by both electrophiles and, under specific conditions, nucleophiles. Furthermore, modern catalytic methods offer pathways for direct C-H functionalization.
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Sulfonation)
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of such reactions on this compound is governed by the directing effects of the existing substituents. The N-methylamino and cyclopropoxy groups are ortho-, para-directing activators, while the fluorine atom is an ortho-, para-directing deactivator. The powerful activating and directing effect of the amino group typically dominates.
Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. Due to the strong activating nature of the N-methylamino group, this reaction is expected to proceed under mild conditions. The primary products are anticipated to be the result of substitution at the positions ortho and para to the N-methylamino group.
Halogenation: The reaction with halogens, such as bromine or chlorine, in the presence of a Lewis acid catalyst, is expected to yield halogenated derivatives. The regioselectivity will be dictated by the activating groups, leading to substitution at the positions ortho and para to the N-methylamino group.
Sulfonation: Sulfonation, typically carried out with fuming sulfuric acid, introduces a sulfonic acid group onto the aromatic ring. Similar to other electrophilic aromatic substitution reactions, the substitution pattern is directed by the existing activating groups.
| Electrophilic Aromatic Substitution | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-cyclopropoxy-3-fluoro-N-methylaniline, 6-Nitro-2-cyclopropoxy-3-fluoro-N-methylaniline |
| Bromination | Br₂, FeBr₃ | 4-Bromo-2-cyclopropoxy-3-fluoro-N-methylaniline, 6-Bromo-2-cyclopropoxy-3-fluoro-N-methylaniline |
| Sulfonation | SO₃, H₂SO₄ | 4-(2-Cyclopropoxy-3-fluoro-N-methylanilino)sulfonic acid, 6-(2-Cyclopropoxy-3-fluoro-N-methylanilino)sulfonic acid |
Nucleophilic Aromatic Substitution (e.g., at the Fluorine position)
Nucleophilic aromatic substitution (SNA) on aryl fluorides is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom to activate the ring towards nucleophilic attack. In the case of this compound, the presence of electron-donating groups (cyclopropoxy and N-methylamino) deactivates the ring for this type of transformation. Therefore, direct displacement of the fluorine atom by a nucleophile is not a facile process under standard SNA conditions. However, under forcing conditions or with specialized catalyst systems, this transformation might be achievable, although it is not a commonly reported reaction pathway for this type of substrate.
Metal-Catalyzed C-H Functionalization
In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct formation of C-C and C-X bonds. For N-alkylanilines, the amino group can act as a directing group, facilitating the functionalization of the ortho C-H bonds. Various transition metals, including palladium, rhodium, and ruthenium, have been employed for this purpose. kcl.ac.uk
For this compound, the N-methylamino group could direct a metal catalyst to the C6 position, enabling the introduction of a range of functional groups. This approach offers a regioselective alternative to classical electrophilic aromatic substitution.
Reactions at the N-Methylamino Group
The nitrogen atom of the N-methylamino group is nucleophilic and can undergo a variety of chemical transformations, including oxidation, demethylation, acylation, and sulfonylation.
N-Oxidation and N-Demethylation Reactions
N-Oxidation: The nitrogen atom of the N-methylamino group can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide can be a useful intermediate for further transformations.
N-Demethylation: The removal of the methyl group from the nitrogen atom can be achieved through various methods. Oxidative N-demethylation can occur using certain oxidizing agents, often proceeding through an N-oxide intermediate. google.com Other methods involve the use of specific reagents like chloroformates or photochemical procedures. researchgate.net N-demethylation is a key transformation in the synthesis of various biologically active compounds. researchgate.net
| Reaction | Reagents/Conditions | Product |
| N-Oxidation | H₂O₂, m-CPBA | This compound N-oxide |
| N-Demethylation | e.g., Acetic Anhydride (Polonovski reaction), Chloroformates, Photochemical methods | 2-Cyclopropoxy-3-fluoroaniline |
N-Acylation and N-Sulfonylation
N-Acylation: The secondary amine functionality of this compound readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amide. The steric hindrance from the ortho-cyclopropoxy group might influence the rate of this reaction.
N-Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide. N-sulfonylation is a common method for the protection of amino groups and for the synthesis of biologically active sulfonamides.
| Reaction | Reagents | Product |
| N-Acylation | RCOCl, Base | N-acyl-2-cyclopropoxy-3-fluoro-N-methylaniline |
| N-Sulfonylation | RSO₂Cl, Base | N-sulfonyl-2-cyclopropoxy-3-fluoro-N-methylaniline |
Cross-Coupling Chemistry for Further Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the this compound core.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction facilitates the formation of C-C bonds between an organohalide or triflate and an organoboron compound. organic-chemistry.orglibretexts.org For this compound, this reaction could be employed if an additional halide substituent (e.g., Br or I) were present on the aromatic ring. The reaction is compatible with a wide range of functional groups, including anilines. unimib.itrsc.org For instance, the coupling of various ortho-bromoanilines with boronic esters proceeds efficiently using catalysts like CataXCium A Pd G3. rsc.org
Direct coupling involving the cleavage of the C-F bond is significantly more challenging due to the high bond strength. However, specialized catalytic systems have been developed for the Suzuki-Miyaura coupling of fluorinated arenes, which could potentially enable the substitution of the fluorine atom with an aryl, vinyl, or alkyl group, though this would require forcing conditions. researchgate.net
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a premier method for forming C-N bonds. wikipedia.orgwesleyan.edu This reaction could be applied to this compound in two primary ways. First, the existing N-methylamino group could be further arylated. While the N-arylation of N-alkylanilines can be more challenging than that of primary anilines, suitable catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos, BrettPhos) have been developed to facilitate these transformations effectively. organic-chemistry.orgacs.orgrsc.org
Second, similar to the Suzuki reaction, a Buchwald-Hartwig amination could be performed at the C-F position to introduce a new amino group, displacing the fluoride. This C-F activation is difficult but has been achieved in specific cases, typically requiring specialized ligands and conditions. A more conventional approach would involve a precursor molecule where the fluorine is replaced by a more reactive halogen like bromine or iodine.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions This table outlines hypothetical cross-coupling reactions based on the known reactivity of similar functionalized anilines.
Advanced Applications in Organic Synthesis As a Precursor/building Block
Building Block for Complex Polycyclic Systems
Aniline (B41778) derivatives are foundational materials in the synthesis of a wide array of polycyclic systems, including alkaloids and other biologically active compounds. The presence of the ortho-cyclopropoxy group in 2-Cyclopropoxy-3-fluoro-N-methylaniline could offer novel reaction pathways. For instance, the cyclopropyl (B3062369) ring is known to participate in ring-opening reactions under specific catalytic conditions, potentially leading to the formation of new ring systems.
Furthermore, the aniline core itself is a versatile precursor for constructing heterocyclic rings. The N-methyl group can influence the regioselectivity of cyclization reactions, while the fluorine atom at the 3-position can modulate the reactivity of the aromatic ring through its electron-withdrawing inductive effect. This could be advantageous in directing subsequent synthetic transformations with high precision.
Table 1: Potential Reactions for Polycyclic System Synthesis
| Reaction Type | Potential Role of this compound | Resulting Structural Motif |
| Pictet-Spengler Reaction | As the amine component | Tetrahydro-β-carbolines |
| Fischer Indole Synthesis | As the arylhydrazine precursor (after derivatization) | Substituted indoles |
| Transition-Metal Catalyzed Cyclizations | Substrate for C-H activation or cross-coupling reactions | Fused heterocyclic systems |
| Cyclopropyl Ring-Opening | Source of a three-carbon unit for annulation | Novel carbocyclic or heterocyclic rings |
Intermediate in the Synthesis of Scaffolds with Unique Structural Features
The term "scaffold" in medicinal chemistry refers to the core structure of a molecule. The unique substitution pattern of this compound makes it an intriguing starting point for generating novel molecular scaffolds. The cyclopropoxy group, in particular, is a desirable feature in drug design as it can enhance metabolic stability and improve binding affinity to biological targets.
The combination of a fluorine atom and a cyclopropoxy group on the same aromatic ring is a relatively uncommon motif. This could allow for the synthesis of scaffolds with distinct three-dimensional shapes and electronic properties, which are critical for developing new therapeutic agents. For example, this compound could serve as a key intermediate in the synthesis of novel kinase inhibitors or G-protein coupled receptor (GPCR) modulators, where precise control over molecular conformation is essential for activity.
Precursor for Ligand Design in Catalysis
N-aryl compounds, including N-methylaniline derivatives, have been utilized as precursors for the synthesis of ligands for transition metal catalysis. The design of these ligands is crucial for controlling the reactivity and selectivity of catalytic transformations. The substituents on the aniline ring can have a profound impact on the electronic and steric properties of the resulting ligand, and consequently, on the performance of the catalyst.
The 2-cyclopropoxy group in the target molecule could provide steric bulk near the metal center, which can be beneficial for enantioselective catalysis. The 3-fluoro substituent, with its strong electron-withdrawing nature, would modify the electronic properties of the ligand, influencing the catalytic cycle. It is conceivable that ligands derived from this compound could find applications in a range of catalytic reactions, such as cross-coupling, C-H activation, and asymmetric hydrogenation.
Table 2: Potential Ligand Types Derived from this compound
| Ligand Class | Synthetic Approach | Potential Catalytic Application |
| Phosphine-Amine Ligands | Functionalization of the aromatic ring with a phosphine (B1218219) group | Asymmetric hydrogenation, cross-coupling |
| N-Heterocyclic Carbene (NHC) Precursors | Conversion of the aniline to an imidazolium (B1220033) salt | Cross-coupling, metathesis |
| Pincer Ligands | Introduction of coordinating arms at the 6-position of the aniline ring | Dehydrogenation, C-H functionalization |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for introducing the cyclopropoxy group into the aromatic ring of 2-Cyclopropoxy-3-fluoro-N-methylaniline?
- Methodological Answer : The cyclopropoxy group can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions using cyclopropanol or its activated derivative (e.g., cyclopropyl tosylate). However, steric hindrance from the fluorine and methyl groups may require elevated temperatures (80–120°C) and polar aprotic solvents like DMF or DMSO. Pre-functionalization of the aromatic ring with a nitro or triflate group at the desired position can enhance reactivity . For regioselectivity, computational modeling (DFT calculations) can predict activation barriers for competing substitution pathways.
Q. How can impurities in synthesized this compound be identified and quantified?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection (λ = 254 nm) is standard. Gradient elution using acetonitrile/water with 0.1% trifluoroacetic acid improves resolution of polar byproducts (e.g., unreacted aniline precursors or dealkylated intermediates). Mass spectrometry (LC-MS) and ¹⁹F NMR are critical for structural confirmation. For example, a common impurity is 3-fluoro-N-methylaniline due to cyclopropoxy group cleavage under acidic conditions .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel and a hexane/ethyl acetate gradient (8:2 to 6:4) separates the product from non-polar byproducts. Recrystallization from ethanol/water (1:3) enhances purity, leveraging the compound’s moderate solubility in ethanol. Centrifugal partition chromatography (CPC) is an alternative for large-scale purification to avoid silica gel interactions with the amine group .
Advanced Research Questions
Q. How does the steric strain of the cyclopropoxy group influence the compound’s stability under varying pH conditions?
- Methodological Answer : Cyclopropoxy groups are prone to ring-opening under strong acidic (pH < 2) or basic (pH > 10) conditions. Accelerated stability studies (40–60°C, 75% humidity) with periodic HPLC monitoring can quantify degradation products. For mechanistic insights, isotopically labeled analogs (e.g., ¹³C-cyclopropoxy) tracked via LC-MS/MS reveal hydrolysis pathways. Computational studies (MD simulations) model strain-induced bond angles and predict degradation kinetics .
Q. What computational methods are suitable for predicting the regioselectivity of electrophilic substitutions on this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates electron density maps and Fukui indices to identify reactive sites. For example, the fluorine atom’s electron-withdrawing effect directs electrophiles to the para position relative to the cyclopropoxy group. Molecular electrostatic potential (MEP) surfaces validate these predictions experimentally via bromination or nitration trials .
Q. How can contradictions in reported synthetic yields for similar fluoroaniline derivatives be resolved?
- Methodological Answer : Discrepancies often arise from differences in catalyst purity (e.g., Pd/C vs. Raney Ni in hydrogenation steps) or solvent drying protocols. Systematic replication studies under inert atmospheres (Ar/N₂) and Karl Fischer titration to ensure anhydrous conditions are critical. Meta-analyses of literature data using multivariate regression identify key variables (e.g., reaction time, solvent dielectric constant) affecting yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
